2-Cyclopropyl-4-quinolinecarboxylic acid hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

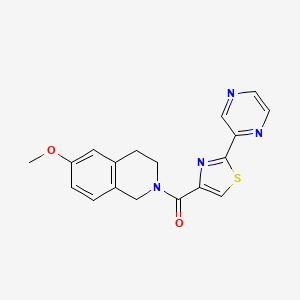

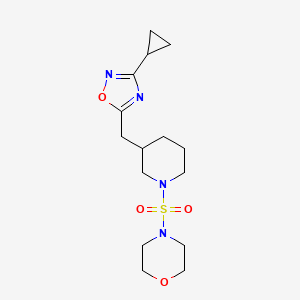

The molecular formula of 2-Cyclopropyl-4-quinolinecarboxylic acid hydrate is C13H13NO3. Its molecular weight is 231.25 . The InChI code is 1S/C13H11NO2.H2O/c15-13(16)10-7-12(8-5-6-8)14-11-4-2-1-3-9(10)11;/h1-4,7-8H,5-6H2,(H,15,16);1H2 .Physical And Chemical Properties Analysis

2-Cyclopropyl-4-quinolinecarboxylic acid hydrate is a solid at room temperature . The storage temperature is room temperature .科学的研究の応用

Antimicrobial Properties

2-Cyclopropyl-4-quinolinecarboxylic acid hydrate exhibits promising antimicrobial activity. Researchers have investigated its potential as an antibacterial and antifungal agent. Its mechanism of action involves disrupting essential cellular processes in microorganisms, making it a candidate for novel drug development .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases. Studies suggest that this compound may modulate inflammatory pathways, potentially reducing inflammation-related damage. Researchers are exploring its use in conditions such as arthritis, inflammatory bowel disease, and neuroinflammation .

Cancer Research

The quinoline scaffold has attracted attention in cancer research due to its diverse biological activities. 2-Cyclopropyl-4-quinolinecarboxylic acid hydrate could serve as a lead compound for designing targeted anticancer agents. Its effects on cell proliferation, apoptosis, and angiogenesis are areas of active investigation .

Neuroprotective Potential

Neurodegenerative disorders, such as Alzheimer’s and Parkinson’s diseases, are characterized by neuronal damage. Some studies suggest that this compound may have neuroprotective properties by preserving neuronal function and reducing oxidative stress. Further research is needed to validate its efficacy .

GABA Receptor Modulation

Gamma-aminobutyric acid (GABA) receptors play a crucial role in neurotransmission and neuronal excitability. Researchers have explored the interaction of 2-Cyclopropyl-4-quinolinecarboxylic acid hydrate with GABA receptors. Understanding its effects on receptor subtypes could lead to novel therapies for anxiety, epilepsy, and other neurological conditions .

Drug Metabolism and Pharmacokinetics

Understanding the metabolism and pharmacokinetics of this compound is essential for drug development. Researchers investigate its absorption, distribution, metabolism, and excretion (ADME) properties. Insights into its bioavailability and clearance can guide dosing regimens and optimize therapeutic outcomes .

Safety and Hazards

The safety data sheet for 2-Cyclopropyl-4-quinolinecarboxylic acid hydrate provides several precautionary statements. For example, it advises to keep away from heat/sparks/open flames/hot surfaces and to avoid breathing dust/fume/gas/mist/vapours/spray . It also recommends using personal protective equipment as required .

特性

IUPAC Name |

2-cyclopropylquinoline-4-carboxylic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2.H2O/c15-13(16)10-7-12(8-5-6-8)14-11-4-2-1-3-9(10)11;/h1-4,7-8H,5-6H2,(H,15,16);1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQWKGZVXOCNEDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl2'-oxo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B2594698.png)

![[(3-chlorophenyl)carbamoyl]methyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2594711.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2594713.png)

![5-(2-Ethoxyethyl)-8-(4-ethoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2594714.png)

![N-[4-({8-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-yl}sulfamoyl)phenyl]acetamide](/img/structure/B2594716.png)